1-Ethyl-5-(methylthio)-1H-tetrazole

Description

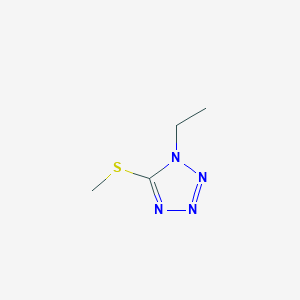

1-Ethyl-5-(methylthio)-1H-tetrazole (CAS: Not explicitly provided; structurally related to 89797-68-2 for 5-(ethylthio)-1H-tetrazole) is a substituted tetrazole derivative characterized by an ethyl group at the 1-position and a methylthio (-SMe) group at the 5-position of the tetrazole ring.

- Molecular Formula: Likely C₄H₇N₄S (based on 5-(ethylthio)-1H-tetrazole: C₃H₆N₄S ).

- Molecular Weight: ~130–144 g/mol (depending on substituents).

- Physical Properties: Expected melting point range: 80–150°C (similar to 5-(methylthio)-1H-tetrazole: 149–152°C and 5-(ethylthio)-1H-tetrazole: 88°C ).

- Synthesis: Typically involves alkylation or thiolation of tetrazole precursors. For example, 5-(methylthio)tetrazoles are synthesized via Fe₃O₄ nanoparticle-catalyzed reactions , while ethyl-substituted tetrazoles may use copper(II) complexes immobilized on carbon nanotubes .

Properties

Molecular Formula |

C4H8N4S |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

1-ethyl-5-methylsulfanyltetrazole |

InChI |

InChI=1S/C4H8N4S/c1-3-8-4(9-2)5-6-7-8/h3H2,1-2H3 |

InChI Key |

BHKMJJKNCQRZFK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=N1)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,5-Disubstituted Tetrazoles

General Procedure 1-Aryl substituted tetrazoles can be efficiently generated in one step through the condensation of an appropriate aniline with triethyl orthoformate and sodium azide in refluxing acetic acid.

- Regioselective Bromination Regioselective bromination of the 1-aryl substituted tetrazoles with \$$N\$$-bromosuccinimide and a catalytic amount of benzoyl peroxide in refluxing CCl4 furnishes 5-bromotetrazoles.

Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles

Bismuth-Promoted Synthesis A non-toxic bismuth-promoted multicomponent synthesis can be used to create 5-aminotetrazoles and bistetrazoles. Some 1,5-disubstituted-5-aminotetrazoles can be prepared as regioisomeric mixtures using this method.

- Reaction Time Reaction time is an important variable in the regioisomer distribution of the 1-substituted 5-aminotetrazoles synthesis promoted by bismuth nitrate.

Synthesis of 1-Substituted 1\$$H\$$-1,2,3,4-Tetrazoles Using ASBN Catalyst

Solvent-Free Methodology An efficient solvent-free methodology has been developed to produce 1-substituted 1\$$H\$$-1,2,3,4-tetrazoles using sodium borosilicate glass-supported silver as a catalyst.

Entry Catalyst (g) Temperature (°C) Time (h) Yield \$$b\$$ (%) 1 0.0 120 3 0.0 2 Sodium borosilicate (0.03) 120 8 77 3 Sodium borosilicate (0.05) 120 8 82 4 Ag/Sodium borosilicate (0.03) 90 5 60 5 Ag/Sodium borosilicate (0.03) 120 3 85 6 Ag/Sodium borosilicate (0.05) 120 3 94 7 Ag/Sodium borosilicate (0.05) 100 3 77 8 Ag/Sodium borosilicate (0.07) 120 3 94 Reaction conditions: 2.0 equiv of 4-chloroaniline, 2.0 equiv of sodium azide, 2.4 equiv of triethyl orthoformate, and ASBN catalyst, 120 °C.

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of Sodium Azide to Organonitriles

Cobalt(II) Complex Catalyst The [3+2] cycloaddition of sodium azide to nitriles to produce 5-substituted 1\$$H\$$-tetrazoles is efficiently catalyzed by a Cobalt(II) complex with a tetradentate ligand \$$N\$$, \$$N\$$-bis(pyridin-2-ylmethyl)quinolin-8-amine.

- General Procedure Add 1.0 mol % of Cobalt(II) catalyst in DMSO to nitrile (1.0 mmol) in a 25 mL round-bottom flask, stir for 12 h at 110 °C, cool to room temperature, treat with dilute HCl (1N, 10 mL), and extract with ethyl acetate (3 × 10 mL). Then, separate the organic layer, wash with water, and dry over anhydrous Na2SO4, remove the solvent under reduced pressure, and purify the crude products by column chromatography on silica gel using petroleum ether/ethyl acetate as an eluent.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted tetrazoles.

Scientific Research Applications

1-Ethyl-5-(methylthio)-1H-tetrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(methylthio)-1H-tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Substituent Effects on Physical Properties

Table 1: Key Properties of Selected Tetrazole Derivatives

Notes:

- Substituent Impact :

- Alkyl vs. Aryl Groups : Aryl-substituted tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) exhibit higher melting points (178–180°C ) compared to alkyl-substituted derivatives (e.g., 88°C for 5-(ethylthio)-1H-tetrazole ), due to enhanced π-π stacking and rigidity.

- Thioether Chain Length : Methylthio groups increase hydrophobicity compared to ethylthio, affecting solubility. For example, 5-(methylthio)-1H-tetrazole is less soluble in polar solvents than its ethylthio counterpart .

Key Observations :

- Catalyst Efficiency: Magnetic nanoparticles (Fe₃O₄) and immobilized copper complexes enhance reaction efficiency and recyclability compared to traditional acid catalysis .

- Solvent Systems : PEG-400 is frequently used as a green solvent, improving yields in heterogeneously catalyzed reactions (e.g., 80–85% for chlorobenzyl-substituted tetrazoles ).

Thermal and Chemical Stability

- Decomposition Temperatures: Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, stabilized by intermolecular H-bonds . Simple alkylthio-substituted tetrazoles (e.g., 5-(methylthio)-1H-tetrazole) decompose below 200°C due to weaker stabilization .

- Acidity : The pKa of 5-(methylthio)-1H-tetrazole is 3.83 , making it moderately acidic. Ethyl substitution at the 1-position may slightly reduce acidity due to electron-donating effects.

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-5-(methylthio)-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. A common approach uses PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under heterogeneous conditions at 70–80°C. Reaction monitoring via TLC ensures completion, followed by purification via recrystallization in aqueous acetic acid . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, deviations in pH or temperature may lead to side products like disulfides or incomplete cyclization .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-S-C stretch at ~1014 cm⁻¹, N-H stretch at ~3449 cm⁻¹) .

- ¹H NMR : Reveals proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm, aromatic protons at δ 7.8–8.2 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M⁺] at m/z 130.17) .

- X-ray crystallography : Resolves 3D structures using programs like SHELXL for small-molecule refinement .

Q. How does the methylthio group influence the compound’s solubility and reactivity?

The methylthio (-SMe) group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Its electron-donating nature increases nucleophilicity at the tetrazole ring, facilitating alkylation or arylation reactions. However, this group may also lead to oxidative instability, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Regioselectivity in 5-substituted tetrazoles is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) predicts preferential substitution at the N-1 position due to lower activation energy. Experimental validation involves using bulky electrophiles (e.g., ethyl iodide) to sterically block undesired sites. Continuous flow reactors improve selectivity by enabling rapid mixing and precise temperature control .

Q. What catalytic systems enhance the efficiency of this compound synthesis?

Nano-TiCl₄·SiO₂ catalysts under solvent-free conditions reduce reaction times and improve yields (>85%) by providing high surface area and Lewis acidity. Alternative systems include TBAF (tetrabutylammonium fluoride) for azide-nitrile cycloadditions, though they require anhydrous conditions .

Q. How should discrepancies in crystallographic data be resolved?

Conflicts in bond lengths or angles may arise from disordered structures or twinning. SHELXD/SHELXE software enables robust phase determination, while twin refinement in SHELXL resolves overlapping reflections. Cross-validation with spectroscopic data (e.g., NMR/IR) ensures structural accuracy .

Q. What strategies mitigate oxidative degradation during storage?

Degradation pathways involve S-Me bond oxidation to sulfoxide/sulfone derivatives. Stabilization methods include:

Q. How does the compound’s structure-activity relationship (SAR) inform biological applications?

The ethyl group enhances metabolic stability, while the methylthio moiety increases lipophilicity, improving membrane penetration. SAR studies compare analogs like 1-Phenyl-5-mercaptotetrazole (reduced bioavailability) and 1-Methyl-5-(trifluoromethyl)tetrazole (enhanced bioactivity). Computational docking (e.g., AutoDock) predicts interactions with enzymes like cyclooxygenase (COX) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

Table 2. Analytical Benchmarks for Structural Validation

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (ethyl), δ 8.82 (tetrazole NH) | |

| IR | 1014 cm⁻¹ (C-S-C stretch) | |

| X-ray | Bond angles: N1-C2-S = 120.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.